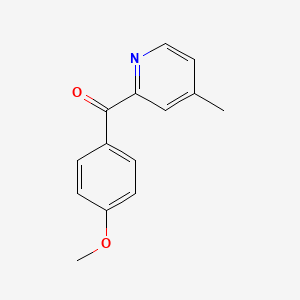

2-(4-Methoxybenzoyl)-4-methylpyridine

Descripción general

Descripción

2-(4-Methoxybenzoyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a methoxybenzoyl group and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxybenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis: 2-(4-Methoxybenzoyl)-4-methylpyridine serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals, allowing for the development of new compounds with enhanced properties .

- Reactivity Studies: The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution. For instance, it can be oxidized to form carboxylic acids or ketones using strong oxidizing agents .

Biology

- Antimicrobial Activity: Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In studies comparing its activity against various bacterial strains, it showed promising results comparable to standard antibiotics . For example, zones of inhibition were measured against both gram-positive and gram-negative bacteria.

- Anticancer Potential: The compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions, although further research is needed to elucidate the exact mechanisms involved.

Medicine

- Drug Development: this compound is explored as a candidate for drug development. Its structural features allow it to interact with biological targets effectively, making it a suitable scaffold for designing novel therapeutic agents . Its ability to participate in hydrogen bonding and π-π interactions enhances its binding affinity to target proteins.

- Radiopharmaceuticals: There are ongoing studies into using derivatives of this compound as potential PET (Positron Emission Tomography) tracers. These tracers could be significant in imaging techniques for diagnosing diseases related to nitric oxide synthase (iNOS) pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various compounds including this compound, it was found that this compound exhibited significant activity against Klebsiella pneumoniae and Streptococcus species. The zones of inhibition were measured at 16 mm and 18 mm respectively, indicating its potential as an effective antimicrobial agent .

Case Study 2: Drug Development

A recent study focused on synthesizing analogs of this compound for potential use in cancer therapy. These analogs were tested for their cytotoxicity against various cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxybenzoyl chloride: Used in similar synthetic applications and has comparable reactivity.

4-Methoxybenzoic acid: Shares the methoxybenzoyl group but differs in its functional groups and reactivity.

Uniqueness

2-(4-Methoxybenzoyl)-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Actividad Biológica

2-(4-Methoxybenzoyl)-4-methylpyridine is a compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes various research findings to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyridine ring substituted with a methoxybenzoyl group, which contributes to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other methoxybenzoyl derivatives, this compound likely interacts with tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. This mechanism is critical for its anticancer activity .

- Antimicrobial Activity : Preliminary studies suggest that the compound shows promise as an antimicrobial agent, potentially disrupting bacterial cell structures or functions.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound:

- In Vitro Studies : The compound has demonstrated potent antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells. It has been shown to improve cytotoxicity compared to other lead compounds in the same class, indicating a low nanomolar range of activity .

- In Vivo Studies : In animal models, the compound exhibited significant tumor growth inhibition. For instance, treatment with 15 mg/kg resulted in tumor growth inhibition rates ranging from 4% to 30% in human prostate (PC-3) and melanoma (A375) xenograft models .

Antimicrobial Activity

Research on the antimicrobial properties of this compound indicates:

- Broad-Spectrum Activity : The compound has been tested against various bacterial strains, showing effective inhibition of growth. This suggests its potential use as a therapeutic agent for bacterial infections.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on Melanoma Cells : A study demonstrated that treatment with the compound led to apoptosis in melanoma cells through tubulin polymerization inhibition. The study reported a marked increase in apoptotic markers in treated cells compared to controls .

- Prostate Cancer Model : In another study involving prostate cancer xenografts, the compound was administered over a period of 21 days. Results showed significant tumor size reduction without apparent neurotoxicity, underscoring its safety profile alongside efficacy .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Anticancer IC50 | Low nM range |

| Tumor Growth Inhibition | 4% - 30% in vivo |

| Antimicrobial Activity | Effective against multiple strains |

Propiedades

IUPAC Name |

(4-methoxyphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-7-8-15-13(9-10)14(16)11-3-5-12(17-2)6-4-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASQAIOQGSWNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101238417 | |

| Record name | (4-Methoxyphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-52-4 | |

| Record name | (4-Methoxyphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101238417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.